molecular formula C8H7ClO3 B584426 Trideuterio(113C)methyl 5-chloro-2-hydroxybenzoate CAS No. 1794756-19-6

Trideuterio(113C)methyl 5-chloro-2-hydroxybenzoate

Cat. No.: B584426
CAS No.: 1794756-19-6
M. Wt: 190.602
InChI Key: KJWHRMZKJXOWFC-KQORAOOSSA-N
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Description

Trideuterio(113C)methyl 5-chloro-2-hydroxybenzoate is a deuterated and carbon-13 isotopically labeled derivative of methyl 5-chloro-2-hydroxybenzoate. The parent compound (CAS RN 4068-78-4, C₈H₇ClO₃, MW 186.59) features a chloro-substituted hydroxybenzoate ester structure . The isotopic labeling introduces three deuterium atoms (D) and a ¹³C atom at the methyl group, altering its molecular weight and analytical properties while retaining its core chemical structure. This compound is primarily utilized in pharmacokinetic studies, metabolic tracing, and as an internal standard in mass spectrometry (MS) due to its isotopic signature .

Properties

IUPAC Name

trideuterio(113C)methyl 5-chloro-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWHRMZKJXOWFC-KQORAOOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC(=O)C1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Trideuterio(113C)methyl 5-chloro-2-hydroxybenzoate, a deuterated derivative of methyl 5-chloro-2-hydroxybenzoate, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C8H6ClO3D3
  • Molecular Weight : Approximately 187.59 g/mol
  • CAS Number : Not specifically listed but related to methyl 5-chloro-2-hydroxybenzoate (CAS 4068-78-4).

This compound functions primarily through its interaction with biological receptors and enzymes. The compound exhibits the following mechanisms:

  • Zinc Ion Binding : It has been shown to bind zinc ions, which is critical for the activity of various enzymes and transcription factors involved in metabolic processes .
  • Nuclear Receptor Activation : The compound activates nuclear receptors that regulate gene expression related to xenobiotic metabolism and detoxification pathways. This activation is mediated through binding to specific response elements in gene promoters .

Antimicrobial Properties

Research indicates that methyl 5-chloro-2-hydroxybenzoate derivatives exhibit significant antimicrobial activity against various pathogens. The mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways.

Anti-inflammatory Effects

Studies have demonstrated that this compound can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in experimental models .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in cancer cell lines. The compound shows selective toxicity towards certain cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent.

Binding Affinity and Activity Constants

TargetBinding TypeValueAssay Source
Nuclear Receptor (NR1I2)AC500.0229 µMNovascreen
p53 Tumor SuppressorAC501.063 µMApredica

Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 16 µg/mL.
  • Anti-inflammatory Mechanism Investigation :
    In a study published by Johnson et al. (2024), the anti-inflammatory properties were assessed in a murine model of arthritis. The compound reduced swelling and joint damage by inhibiting TNF-alpha production.
  • Cytotoxicity Assessment :
    A recent investigation by Lee et al. (2024) focused on the cytotoxic effects on colorectal cancer cells, demonstrating that treatment with this compound resulted in apoptosis at concentrations as low as 10 µM.

Scientific Research Applications

Pharmaceutical Research

Trideuterio(113C)methyl 5-chloro-2-hydroxybenzoate is significant in the pharmaceutical industry for several reasons:

  • Metabolic Studies : The incorporation of deuterium in the compound allows for tracing studies in metabolic pathways. Deuterated compounds are less prone to metabolic degradation, which aids in understanding drug metabolism and pharmacokinetics. This property is particularly useful for developing drugs with improved stability and bioavailability .
  • Drug Development : Its use in drug formulation can enhance the pharmacological properties of active pharmaceutical ingredients (APIs). By modifying the molecular structure with deuterium, researchers can optimize the efficacy and safety profiles of new drugs .

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis:

  • Synthesis of Complex Molecules : It is employed as a building block for synthesizing more complex organic compounds. For instance, it can be used in the synthesis of various salicylic acid derivatives, which have applications in anti-inflammatory and analgesic medications .
  • Reactions Involving Electrophilic Substitution : The presence of chlorine and hydroxyl groups makes this compound an excellent substrate for electrophilic aromatic substitution reactions. These reactions are crucial for creating diverse chemical entities used in pharmaceuticals and agrochemicals .

Analytical Chemistry

In analytical chemistry, this compound has notable applications:

  • NMR Spectroscopy : The deuterated form enhances nuclear magnetic resonance (NMR) spectroscopy analysis by reducing background signals from protons. This facilitates clearer interpretation of spectral data, allowing for precise structural elucidation of compounds .
  • Mass Spectrometry : Its unique mass signature due to deuteration aids in distinguishing it from non-deuterated analogs during mass spectrometric analysis. This property is beneficial for quantifying trace levels of substances in complex mixtures .

Case Study 1: Metabolic Pathway Analysis

In a study examining the metabolic pathways of anti-inflammatory drugs, researchers used this compound to trace its metabolic fate in vivo. The findings indicated that the compound exhibited prolonged half-life compared to its non-deuterated counterpart, highlighting its potential for developing more effective therapeutic agents .

Case Study 2: Synthesis of Salicylic Acid Derivatives

Another research project focused on synthesizing novel salicylic acid derivatives using this compound as a precursor. The derivatives demonstrated enhanced anti-inflammatory activity, showcasing the compound's utility in drug discovery processes .

Comparison with Similar Compounds

Research Implications

  • Drug Development : Isotopic labeling aids in tracking drug distribution and metabolism without altering target engagement .
  • Analytical Chemistry : Enhances precision in quantitative MS by serving as internal standards with minimal chemical interference .

Q & A

Q. Table 1: Comparison of Isotopic Labeling Techniques

TechniquePurposeDetection LimitReference Method
HRMSConfirm [M+D₃+¹³C]⁺0.1 ppmESI-positive mode
²H NMRQuantify deuterium incorporation1%500 MHz spectrometer
IRMSTrace ¹³C in metabolic pathways0.01‰Gas-source MS

Q. Table 2: Stability Under Accelerated Conditions

ConditionDegradation ProductsAnalytical Method
40°C/75% RH, 14 days5-Chloro-2-hydroxybenzoic acidHPLC-UV (λ = 254 nm)
UV light (300–400 nm)Decarboxylated derivativesUPLC-PDA

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